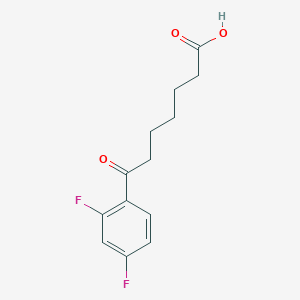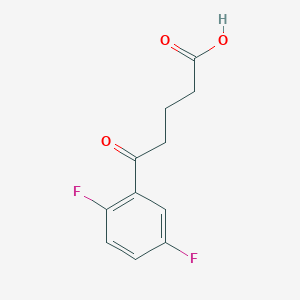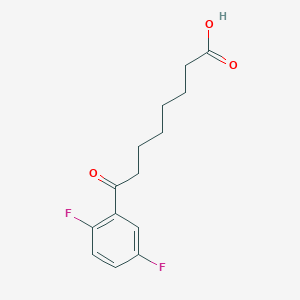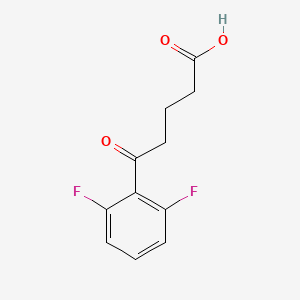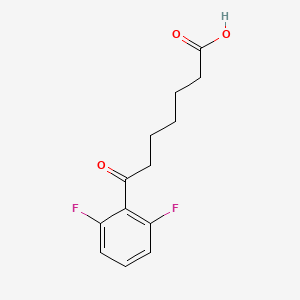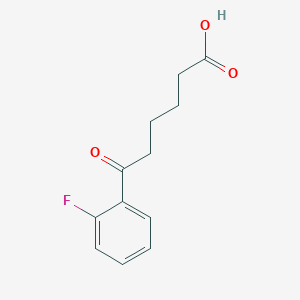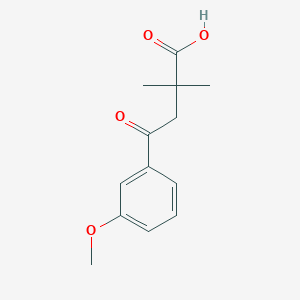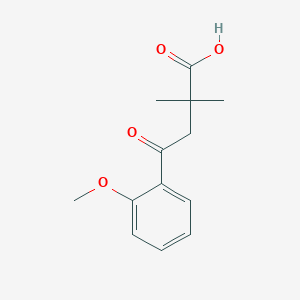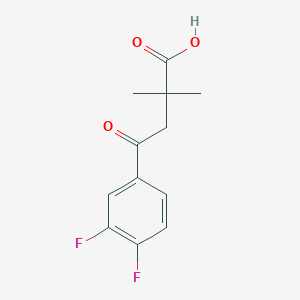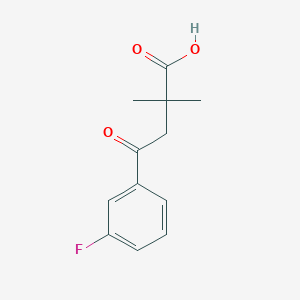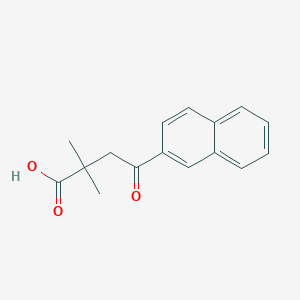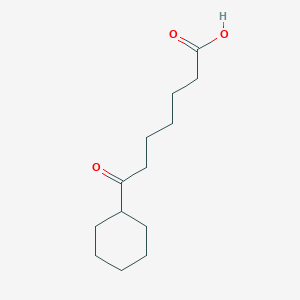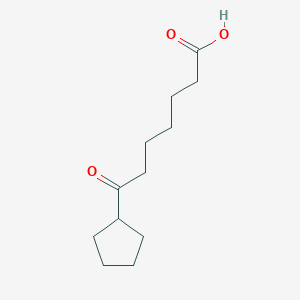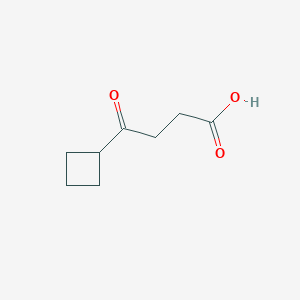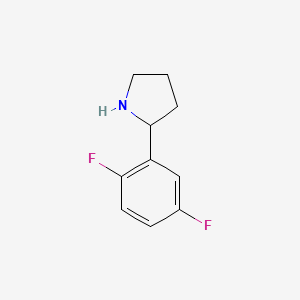
2-(2,5-Difluorophenyl)Pyrrolidine
概要
説明
“2-(2,5-Difluorophenyl)Pyrrolidine” is used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .
Synthesis Analysis
The synthesis of “2-(2,5-Difluorophenyl)Pyrrolidine” involves various chemical reactions. For instance, it has been used in the synthesis of imidazo [1,2-b]pyridazine compounds . More details about its synthesis can be found in the relevant papers .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Difluorophenyl)Pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Chemical Reactions Analysis
“2-(2,5-Difluorophenyl)Pyrrolidine” undergoes various chemical reactions during its synthesis. It’s used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Difluorophenyl)Pyrrolidine” include a molecular weight of 183.2 . More details about its physical and chemical properties can be found in the relevant papers .
科学的研究の応用
Synthesis and Chemical Properties
- Efficient Preparation Methods : 2-(2,5-Difluorophenyl)pyrrolidine has been synthesized efficiently via a recycle process involving resolution/racemization. The process achieved a high yield and excellent enantiomeric excess (Lv et al., 2021).
- Microwave-assisted Fluorination : This compound has been used in the microwave-assisted fluorination of 2-acylpyrroles, leading to the synthesis of novel fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).
Biomedical Research
- Cell Viability and Apoptosis in Cancer Cells : A derivative of 2-(2,5-Difluorophenyl)pyrrolidine has been studied for its effects on cell viability and apoptosis in human hepatocellular carcinoma cells. This derivative showed potential as a therapeutic tool for cancer treatment, controlling cellular viability and inducing apoptosis (Ramezani et al., 2017).
Catalysis and Organic Synthesis
- Use in Asymmetric Synthesis : Various derivatives of 2-(2,5-Difluorophenyl)pyrrolidine have been employed in asymmetric synthesis, showcasing their importance in the preparation of chiral compounds. These derivatives have been used as catalytic chiral ligands in reactions (Shi et al., 1999).
- Enantioselective Biotransformations : The compound's derivatives have also been used in enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, demonstrating their utility in organic synthesis and the production of chiral compounds (Chen et al., 2012).
Pharmaceutical Applications
- Potential in Drug Development : Derivatives of 2-(2,5-Difluorophenyl)pyrrolidine have shown promise in drug development, particularly in the synthesis of novel compounds with potential therapeutic applications. This includes work on compounds that regulate apoptosis in cancer cells (Ramezani et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(2,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640820 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)Pyrrolidine | |
CAS RN |
886503-15-7 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886503-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-difluorophenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

